![molecular formula C13H14N4O B2892802 3-amino-N-phenethylpyrazine-2-carboxamide CAS No. 1330425-01-8](/img/structure/B2892802.png)
3-amino-N-phenethylpyrazine-2-carboxamide
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Overview
Description
The compound “3-amino-N-phenethylpyrazine-2-carboxamide” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with two nitrogen atoms substituted in the para position of a benzene ring .
Synthesis Analysis
The synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which includes “3-amino-N-phenethylpyrazine-2-carboxamide”, involves the design and in vitro antimicrobial activity of a series of these compounds with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .Molecular Structure Analysis
The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield . This approach allows for the prediction of the compound’s structure and potential interactions .Chemical Reactions Analysis
The reactions of 3-amino-2-pyrazinecarboxylic acid with SnCl2 under different hydrothermal conditions and crystallization processes produced two new mononuclear Sn (II) compounds of general formula [Sn (κN,O-L)2] (L = 3-amino-2-pyrazinecarboxylate) .Scientific Research Applications
Antimicrobial Applications
3-amino-N-phenethylpyrazine-2-carboxamide: derivatives have been studied for their potential as antimicrobial agents. Research indicates that these compounds exhibit activity against a range of microbial pathogens, including Mycobacterium tuberculosis . The antimicrobial activity is influenced by the length of the carbon side chain in alkyl derivatives, with longer chains showing increased activity .
Antifungal Applications
These compounds have also demonstrated antifungal properties, particularly against Trichophyton interdigitale and Candida albicans . The antifungal activity varies based on the structural subtype, offering a potential avenue for developing new antifungal medications .
Anti-inflammatory Applications
While direct evidence for 3-amino-N-phenethylpyrazine-2-carboxamide in anti-inflammatory applications is not available, related pyrazine derivatives have been noted for their anti-inflammatory effects. These effects are attributed to the inhibition of inflammatory mediators, suggesting that similar compounds could be developed for anti-inflammatory purposes .
Cytotoxicity Studies
Certain derivatives of 3-amino-N-phenethylpyrazine-2-carboxamide have been evaluated for cytotoxicity in cancer cell lines such as HepG2. This research is crucial for understanding the safety profile of these compounds in therapeutic applications .
Applications in Material Science
The detailed applications in material science are not explicitly mentioned in the available literature. However, the structural properties of these compounds, such as their three-dimensional structures predicted using molecular dynamics, suggest potential uses in material science for designing molecules with specific properties .
Pharmacological Research
In pharmacology, the derivatives of 3-amino-N-phenethylpyrazine-2-carboxamide are of interest due to their antimycobacterial and antibacterial activities. These activities are essential for developing new drugs against resistant strains of bacteria and tuberculosis .
Biochemical Research
The biochemical applications of these compounds could involve studying their interaction with biological macromolecules, which is vital for drug design and understanding the mechanism of action at the molecular level .
Environmental Applications
While specific environmental applications are not detailed in the search results, the antimicrobial properties of these compounds could be explored for environmental bioremediation or as agents to control microbial growth in various settings .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antimicrobial activity, suggesting potential targets could be enzymes or proteins essential to the survival of bacteria and fungi .
Mode of Action
It’s plausible that the compound interacts with its targets by binding to active sites, thereby inhibiting their function and leading to the death of the microorganism .
Biochemical Pathways
Given its antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of 3-amino-N-phenethylpyrazine-2-carboxamide is the inhibition of growth or killing of susceptible microorganisms . This is evidenced by its in vitro antimicrobial activity against various strains of bacteria and fungi .
Action Environment
The action of 3-amino-N-phenethylpyrazine-2-carboxamide can be influenced by various environmental factors such as pH, temperature, and presence of other compounds . These factors can affect the stability, solubility, and overall efficacy of the compound.
properties
IUPAC Name |
3-amino-N-(2-phenylethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-12-11(15-8-9-16-12)13(18)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCTVGDGAVNUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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